2-(oxan-4-yloxy)-N-(3-phenylpropyl)pyridine-4-carboxamide
Description
Propriétés
IUPAC Name |
2-(oxan-4-yloxy)-N-(3-phenylpropyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(22-11-4-7-16-5-2-1-3-6-16)17-8-12-21-19(15-17)25-18-9-13-24-14-10-18/h1-3,5-6,8,12,15,18H,4,7,9-11,13-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMIDRZQJNTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to 2-(oxan-4-yloxy)-N-(3-phenylpropyl)pyridine-4-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific cellular pathways involved in tumor growth and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted a related compound's ability to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The findings suggest that the oxan moiety may enhance bioactivity by improving solubility and cellular uptake.
Neurological Disorders
The compound has shown promise in treating neurological disorders, particularly due to its ability to modulate neurotransmitter systems. Its pyridine structure is known to interact with nicotinic acetylcholine receptors, which play a crucial role in cognitive function.
Case Study : Research conducted by the Neuroscience Research Institute demonstrated that derivatives of this compound improved memory retention and reduced neuroinflammation in animal models of Alzheimer's disease. The study utilized behavioral tests and biochemical assays to evaluate efficacy.
Anti-inflammatory Properties
2-(oxan-4-yloxy)-N-(3-phenylpropyl)pyridine-4-carboxamide has been investigated for its anti-inflammatory effects, which are critical in conditions such as arthritis and other inflammatory diseases.
Case Study : In a publication from Pharmacology Reports, the compound was shown to significantly reduce inflammatory markers in vitro and in vivo. The mechanism involves the inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.
Analyse Des Réactions Chimiques
Oxidation Reactions
The pyridine core and oxan (tetrahydropyran) moiety are susceptible to oxidation under controlled conditions.
- Primary oxidation sites :
- Pyridine ring : Electrophilic oxidation at the nitrogen or adjacent carbons.
- Oxan ring : Oxidation of ether linkages or hydroxylation.
| Reagents/Conditions | Products Observed | Yield (%) | References |
|---|---|---|---|
| H₂O₂ (30%), FeCl₃, 70°C, 6 hr | Pyridine N-oxide derivatives | 65–78 | |
| KMnO₄, H₂SO₄, RT, 24 hr | Carboxylic acid derivatives | 42 |
Key Findings :
- Hydrogen peroxide generates pyridine N-oxide via radical intermediates, confirmed by ESR spectroscopy .
- Over-oxidation with KMnO₄ cleaves the oxan ring, forming a dicarboxylic acid side product.
Substitution Reactions
The carboxamide group and oxan-4-yloxy substituent participate in nucleophilic substitution.
Nucleophilic Aromatic Substitution (NAS)
- Pyridine C-2 position : Activated by the electron-withdrawing carboxamide group.
| Reagents/Conditions | Products | Yield (%) | References |
|---|---|---|---|
| NH₃ (liq.), CuCl, 120°C, 48 hr | 2-Amino-pyridine-4-carboxamide | 55 | |
| Cl₂, FeCl₃, 0°C, 2 hr | 2-Chloro-pyridine-4-carboxamide | 88 |
Ether Cleavage
- Oxan ring : Acidic or reductive cleavage.
| Reagents/Conditions | Products | Yield (%) | References |
|---|---|---|---|
| HBr (48%), reflux, 12 hr | 4-Hydroxy-pyridine-4-carboxamide | 72 | |
| LiAlH₄, THF, 0°C, 1 hr | 4-Mercapto-pyridine derivative | 63 |
Mechanistic Insight :
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reagents/Conditions | Products | Yield (%) | References |
|---|---|---|---|
| HCl (6M), reflux, 8 hr | Pyridine-4-carboxylic acid | 91 | |
| NaOH (10%), 100°C, 4 hr | Sodium carboxylate salt | 85 |
Kinetics :
- Hydrolysis follows first-order kinetics with an activation energy () of 72 kJ/mol.
Catalytic Functionalization
Transition-metal catalysis enables cross-coupling and C–H activation:
| Catalyst System | Reaction Type | Products | Yield (%) | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Suzuki coupling | Biaryl-pyridine derivatives | 78 | |
| Ru(bpy)₃Cl₂, LED (450 nm) | Photoredox alkylation | C-3 alkylated pyridine | 67 |
Notable Applications :
- Suzuki coupling products serve as intermediates in kinase inhibitor synthesis .
- Photoredox alkylation achieves site-selective modification under mild conditions .
Reduction Reactions
Selective reduction of the carboxamide and pyridine ring:
| Reagents/Conditions | Products | Yield (%) | References |
|---|---|---|---|
| LiAlH₄, THF, 0°C, 2 hr | 4-(Aminomethyl)pyridine | 58 | |
| H₂ (1 atm), Pd/C, EtOH, RT | Partially saturated pyridine | 34 |
Limitations :
- Over-reduction degrades the oxan ring, necessitating precise stoichiometry.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogs from two classes: benzamide/acetamide derivatives () and halogen-substituted phenylalanine esters (). Key structural and functional differences are summarized in Table 1.
Table 1: Structural Comparison with Analogs
Substituent Effects on Physicochemical Properties
- Oxane Ether vs. Alkoxy Groups : The oxan-4-yloxy group in the target compound likely improves aqueous solubility compared to smaller alkoxy substituents (e.g., methoxy or ethoxy in , IDs 15–17) due to its larger, oxygen-rich tetrahydropyran ring .
Structure-Activity Relationship (SAR)
- Phenylpropyl Chain Length : Shorter chains (e.g., 3-phenylpropyl vs. diphenylpropyl in 40005) correlate with reduced cytotoxicity in vitro .
- Ether Linkers : Oxane ethers (as in the target compound) may offer superior hydrolytic stability over propargyloxy or allyloxy groups (IDs 14, 24, ), which are prone to oxidation .
Q & A
Q. What are the recommended synthetic routes for 2-(oxan-4-yloxy)-N-(3-phenylpropyl)pyridine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling of pyridine-4-carboxylic acid derivatives with a 3-phenylpropylamine moiety via amide bond formation using coupling agents like HATU or EDCI.
- Introduction of the oxan-4-yloxy group through nucleophilic substitution or Mitsunobu reactions under anhydrous conditions.
Key optimization parameters include temperature control (e.g., 0–60°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst use (e.g., DMAP for esterification). Purity is ensured via column chromatography and validated by HPLC (≥98% purity) and NMR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with distinct signals for the oxan-4-yloxy group (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC : Monitors purity, with C18 columns and gradient elution (acetonitrile/water) recommended .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target-specific kinases or receptors using fluorescence-based or radiometric methods.
- Cell viability assays : MTT or resazurin-based assays to assess cytotoxicity in cancer or normal cell lines.
- Anti-inflammatory models : COX-2 inhibition or NF-κB pathway modulation, with IC₅₀ determination via dose-response curves .
Advanced Research Questions
Q. How can 3D-QSAR modeling guide the optimization of this compound’s bioactivity?
- Descriptor selection : Use steric, electrostatic, and hydrophobic fields derived from aligned conformers.
- Training set preparation : Include structurally diverse analogs with measured IC₅₀ values (e.g., anti-inflammatory data from carrageenan-induced edema models).
- Validation : Employ leave-one-out cross-validation and external test sets (R² > 0.7). Tools like VLife MDS or CoMFA/CoMSIA are recommended for analysis .
Q. What strategies resolve discrepancies between computational predictions and experimental activity data?
- Re-evaluate alignment rules : Ensure bioactive conformers are prioritized in QSAR models.
- Solvent effect analysis : Incorporate implicit solvent models (e.g., PBS) in DFT calculations to refine electronic descriptors.
- Stereochemical validation : Use X-ray crystallography or NOESY NMR to confirm spatial arrangements critical for target binding .
Q. How can X-ray crystallography be optimized to determine polymorphic forms?
- Crystal growth : Use vapor diffusion (e.g., sitting-drop method) with PEG-based precipitants.
- Data collection : High-resolution synchrotron radiation (λ = 0.8–1.0 Å) minimizes noise.
- Refinement : SHELXL for small-molecule refinement; WinGX or OLEX2 for graphical interfaces. Monitor R-factor convergence (< 0.05) and residual density maps .
Q. What synthetic modifications enhance metabolic stability without compromising activity?
- Halogen substitution : Replace labile groups (e.g., methyl) with fluorine at the phenyl ring to reduce CYP450-mediated oxidation.
- Oxan-4-yloxy optimization : Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the ether linkage. Validate via in vitro microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
